5-(4-chlorophenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide
Overview
Description
5-(4-chlorophenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0822054 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The synthesis and chemistry of imidazotetrazines, compounds related to the structure of interest, have shown curative activity against leukemia, suggesting potential as broad-spectrum antitumor agents. These compounds may act as prodrugs, converting to active forms in the body to exert their effects (Stevens et al., 1984).
Herbicidal Activity
Research has developed 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrating significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds. This indicates the potential agricultural applications of these compounds (Hamper et al., 1995).
Insecticidal Activity
Compounds incorporating the isoxazole moiety have been evaluated for their insecticidal activity, suggesting the utility of these chemicals in pest control applications. The diversity in substituents and structural modifications plays a crucial role in their activity profile (Yu et al., 2009).
Chemotherapeutic Potential
A series of N-phenyl-5-carboxamidyl isoxazoles has been investigated for anticancer activity with selectivity towards solid tumors. One derivative showed significant activity against mouse colon tumor cells, hinting at the therapeutic potential of these compounds in cancer treatment (Shaw et al., 2012).
Synthetic Methodologies and Structural Analysis
Studies have also focused on the synthesis, docking studies, and structural analysis of tetrazole and isoxazole derivatives, contributing to the understanding of their interaction mechanisms with biological targets and improving their design for specific applications (Al-Hourani et al., 2015).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12(13-5-3-2-4-6-13)20-18(22)16-11-17(23-21-16)14-7-9-15(19)10-8-14/h2-12H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREHREGIKWPENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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